2-(4-Chlorophenyl)quinoxaline - 17286-63-4

2-(4-Chlorophenyl)quinoxaline

Catalog Number: EVT-3171495
CAS Number: 17286-63-4
Molecular Formula: C14H9ClN2
Molecular Weight: 240.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-(4-Chlorophenyl)quinoxaline is a molecular compound with the formula C14H9ClN2. It has an average mass of 240.688 Da and a monoisotopic mass of 240.045425 Da .

Synthesis Analysis

The synthesis of 3-(4-Chlorophenyl)-N-phenylquinoxalin-2-amine involves the addition of a mixture of α-oxodithioester and amine to the ice-cooled solution of sodium hydride in the solvent dimethylformamide (DMF). The reaction mixture is stirred for about 2-3 hours .

Molecular Structure Analysis

The compound crystallizes in the orthorhombic crystal system with the space group P 2 1 2 1 2 1. The structure exhibits C–H⋯N intermolecular interaction and π⋯π interactions. The structural and electronic properties of the molecule were investigated by density functional theory method with B3LYP hybrid functional .

Synthesis Analysis
  • Condensation Reactions: One common approach involves the condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl compound, often in the presence of an acid catalyst. [, ]
  • Multi-step synthesis: 2-(4-Chlorophenyl)-3-{[5-(2-cyano-2-phenylethenyl)]furan-2-yl}acrylonitrile (CPCPFA) was synthesized through a multi-step process involving a Knoevenagel condensation reaction. []
Molecular Structure Analysis
  • X-ray Crystallography: X-ray diffraction studies have provided detailed insights into the crystal structures of 2-(4-chlorophenyl)quinoxaline derivatives, revealing key structural features like bond lengths, bond angles, and intermolecular interactions. These studies have highlighted the presence of features like planar aromatic systems, π-π stacking interactions, and hydrogen bonding, influencing the compound's solid-state packing and potentially impacting its properties. [, , , , , , , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy have been employed to characterize the structure of these compounds, providing information on the connectivity and environment of the atoms within the molecule. [, , , ]
  • Infrared (IR) Spectroscopy: IR spectroscopy has been utilized to identify functional groups present in the synthesized compounds and study their vibrational modes. [, , ]
Mechanism of Action
  • Induction of Oct3/4 expression: Ethyl 2-((4-chlorophenyl)amino)-thiazole-4-carboxylate (O4I2), a derivative, demonstrated the ability to induce the expression of the octamer-binding transcription factor 4 (Oct3/4), a crucial regulator of pluripotency in stem cells. []
  • Inhibition of Thymidylate Synthase: Computational docking studies suggested that some derivatives might exert anticancer effects by inhibiting thymidylate synthase, an enzyme involved in DNA synthesis. []
  • PARP Inhibition: FR261529 [2-(4-chlorophenyl)-5-quinoxalinecarboxamide] has been identified as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), suggesting its potential therapeutic use in neurodegenerative disorders like Parkinson's disease. [, ]
Physical and Chemical Properties Analysis
  • Solubility: CPCPFA, a derivative, exhibited solubility in common organic solvents, a crucial property for its potential application in organic solar cells. []
  • Optical Properties: The UV-Vis absorption spectra of CPCPFA were analyzed, providing insights into its light-absorbing characteristics, relevant to its potential use in optoelectronic devices. []
Applications
  • Medicinal Chemistry: Several derivatives have exhibited promising biological activities, such as anticancer, anti-inflammatory, and antiviral properties. [, , , , , , , , , , , , , , , ] These findings highlight the potential of 2-(4-chlorophenyl)quinoxaline as a scaffold for developing novel therapeutics.
  • Organic Solar Cells: The derivative CPCPFA was investigated as a potential electron acceptor material in organic solar cells. [] Its ability to absorb light and transport electrons makes it a candidate for further development in organic electronics.

2-(4-Chlorophenyl)-5-quinoxalinecarboxamide (FR261529)

  • Compound Description: FR261529 is a potent poly (ADP-ribose) polymerase (PARP) inhibitor with demonstrated neuroprotective effects. Studies indicate it can ameliorate methamphetamine-induced dopaminergic neurotoxicity in mice. [, ]
  • Compound Description: This compound is a symmetrical derivative of quinoxaline, with 4-chlorophenyl groups substituted at both the 2nd and 3rd positions. []

N-(1-Adamantyl)-1-(2-chlorophenyl)-4-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-8-carboxamide

  • Compound Description: This compound, containing a quinoxaline scaffold, was investigated for its interactions with phosphodiesterase 2A (PDE2A). The research highlighted its role in inducing structural changes within the PDE2 catalytic site, significantly impacting Structure-Activity Relationship (SAR) analysis. []

3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)phenyl cyclohexanecarboxylate

  • Compound Description: This compound functions as an allosteric modulator of the Glucagon-Like Peptide 1 Receptor (GLP-1R). It exhibits a complex structure that, despite not adhering to Lipinski's Rule of 5 due to its high logP value, provides insights into potential allosteric binding sites and interactions with the GLP-1R. []

Properties

CAS Number

17286-63-4

Product Name

2-(4-Chlorophenyl)quinoxaline

IUPAC Name

2-(4-chlorophenyl)quinoxaline

Molecular Formula

C14H9ClN2

Molecular Weight

240.69 g/mol

InChI

InChI=1S/C14H9ClN2/c15-11-7-5-10(6-8-11)14-9-16-12-3-1-2-4-13(12)17-14/h1-9H

InChI Key

XDNHNADKPCWVDT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.